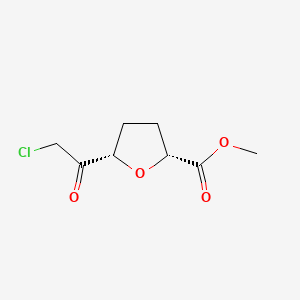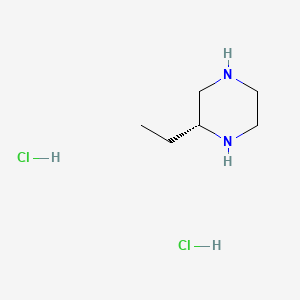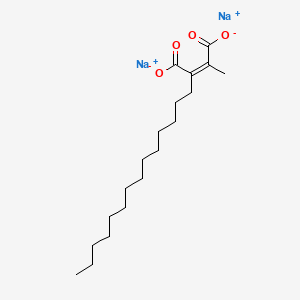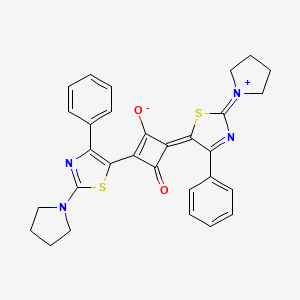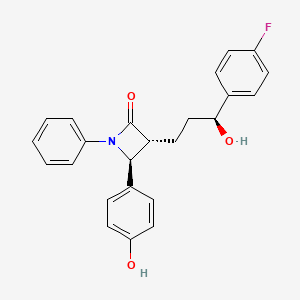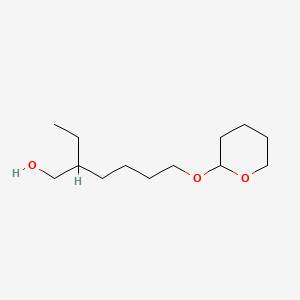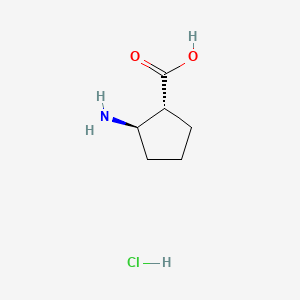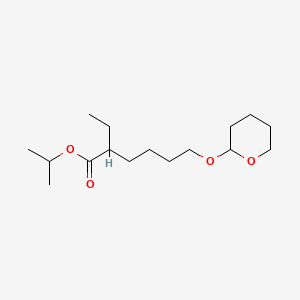
L-Glutamic Acid-13C5,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic Acid-13C5,15N is a stable isotope-labeled compound of L-glutamic acid, where five carbon atoms are replaced with carbon-13 and one nitrogen atom is replaced with nitrogen-15. This compound is a non-essential amino acid that plays a crucial role in various metabolic pathways. It is widely used in nuclear magnetic resonance (NMR) investigations to study the structure, dynamics, and binding of biological macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Glutamic Acid-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-glutamic acid molecule. This can be achieved through microbial fermentation using isotopically labeled substrates or through chemical synthesis. The reaction conditions typically involve maintaining a controlled environment to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using genetically modified microorganisms that can incorporate the isotopes into the amino acid. The process involves the use of isotopically labeled glucose and ammonium salts as substrates, followed by purification steps to isolate the labeled amino acid .
Chemical Reactions Analysis
Types of Reactions: L-Glutamic Acid-13C5,15N undergoes various chemical reactions, including:
Decarboxylation: This reaction results in the formation of gamma-aminobutyric acid (GABA), a potent neurotransmitter.
Transamination: This reaction involves the transfer of an amino group to a keto acid, forming a new amino acid and a new keto acid.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can lead to the formation of different products depending on the reaction conditions.
Common Reagents and Conditions:
Decarboxylation: Typically requires heat and a decarboxylase enzyme.
Transamination: Requires an aminotransferase enzyme and a suitable keto acid.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products:
Decarboxylation: Gamma-aminobutyric acid (GABA)
Transamination: New amino acids and keto acids
Oxidation and Reduction: Various oxidized or reduced forms of L-glutamic acid.
Scientific Research Applications
L-Glutamic Acid-13C5,15N has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of molecules.
Biology: Helps in tracing metabolic pathways and understanding the role of glutamic acid in cellular processes.
Medicine: Used in metabolic studies to investigate disorders related to amino acid metabolism.
Industry: Employed in the production of labeled proteins and peptides for research and development purposes.
Mechanism of Action
L-Glutamic Acid-13C5,15N acts as a proton donor and plays a role in various biochemical reactions. Its decarboxylation results in the formation of gamma-aminobutyric acid (GABA), which is a potent neurotransmitter. The compound is involved in the synthesis of proteins and other important biomolecules. It also serves as a precursor for the synthesis of other amino acids and neurotransmitters .
Comparison with Similar Compounds
L-Glutamine-13C5,15N2: Another isotope-labeled amino acid used in similar applications.
L-Glutamic Acid-13C5,15N,d9: A deuterated form of this compound used for specific NMR studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it highly valuable for NMR studies and metabolic research. Its ability to act as a proton donor and its involvement in the formation of gamma-aminobutyric acid (GABA) further distinguish it from other similar compounds .
Properties
CAS No. |
1202063-56-6 |
|---|---|
Molecular Formula |
C5H9NO4 |
Molecular Weight |
153.085 |
IUPAC Name |
(2R)-2-azanylpentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI Key |
WHUUTDBJXJRKMK-IGIFWJAOSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
Synonyms |
(2S)-2-Aminopentanedioic Acid-13C5,15N; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


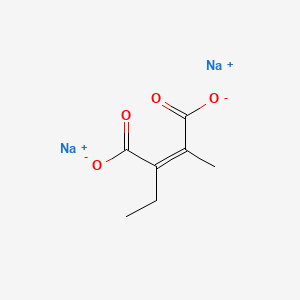
![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
